molecular formula C10H14N2O2 B13218055 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde

2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde

Cat. No.: B13218055
M. Wt: 194.23 g/mol
InChI Key: SIUGEFMXWWKZFY-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused with an oxane (tetrahydropyran) ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the oxane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole with an oxane derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid.

    Reduction: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde is unique due to its combination of a pyrazole ring with an oxane ring and an aldehyde functional group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxane-3-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-8,10H,2-4H2,1H3

InChI Key

SIUGEFMXWWKZFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)C=O

Origin of Product

United States

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